molecular formula C16H14N2O3 B3072828 N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 1017030-75-9

N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B3072828
CAS RN: 1017030-75-9
M. Wt: 282.29 g/mol
InChI Key: MZUXOASIEBULDN-UHFFFAOYSA-N
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Description

N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide, also known as AM-630, is a synthetic cannabinoid receptor antagonist. It is a selective antagonist of the cannabinoid CB1 receptor, which is found in the central nervous system and is responsible for the psychoactive effects of cannabis. AM-630 has been widely used in scientific research to study the physiological and biochemical effects of the endocannabinoid system.

Mechanism of Action

N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide acts as a competitive antagonist of the CB1 receptor. It binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system and a reduction in the psychoactive effects of cannabis.
Biochemical and Physiological Effects
N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the activation of the reward pathway in the brain, which may have implications for addiction and substance abuse. It has also been shown to reduce inflammation and oxidative stress in animal models of disease, suggesting potential therapeutic applications for conditions such as arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the effects of the endocannabinoid system specifically on this receptor, without interference from other receptors. However, one limitation is that N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide is not a complete antagonist, and can still allow partial activation of the CB1 receptor. This can complicate the interpretation of results and may require additional experiments to confirm findings.

Future Directions

There are many future directions for research involving N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide. One area of interest is the potential therapeutic applications of CB1 receptor antagonists, particularly for conditions such as obesity and metabolic disorders. Another area of interest is the development of more selective and potent CB1 receptor antagonists, which could have a wider range of applications in scientific research and clinical practice. Additionally, there is a need for further research into the physiological and biochemical effects of the endocannabinoid system, which could lead to new discoveries and treatments for a range of diseases and disorders.

Scientific Research Applications

N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide has been used in a variety of scientific research studies to investigate the physiological and biochemical effects of the endocannabinoid system. It has been shown to block the effects of cannabinoids on the CB1 receptor, which has led to the discovery of new therapeutic targets for a range of diseases and disorders.

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-14-7-6-11(17)9-12(14)18-16(19)15-8-10-4-2-3-5-13(10)21-15/h2-9H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUXOASIEBULDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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